molecular formula C24H42O5 B12741857 Isosorbide 2-oleate CAS No. 4252-71-5

Isosorbide 2-oleate

Cat. No.: B12741857
CAS No.: 4252-71-5
M. Wt: 410.6 g/mol
InChI Key: JDRAOGVAQOVDEB-ANOHMWSOSA-N
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Description

Isosorbide 2-oleate is a chemical compound derived from isosorbide and oleic acid Isosorbide is a diol derived from sorbitol, a sugar alcohol, through dehydration reactions Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Isosorbide 2-oleate can undergo various chemical reactions, including:

    Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxidized this compound.

    Reduction: Isosorbide and oleyl alcohol.

    Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.

Scientific Research Applications

Isosorbide 2-oleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its balance of flexibility and thermal stability, making it an effective plasticizer for various polymer applications. Its biocompatibility also makes it a promising candidate for biomedical applications, distinguishing it from other synthetic plasticizers that may have toxicity concerns .

Properties

CAS No.

4252-71-5

Molecular Formula

C24H42O5

Molecular Weight

410.6 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1

InChI Key

JDRAOGVAQOVDEB-ANOHMWSOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

Origin of Product

United States

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